2-Hydroxymethyl-5-propoxy-pyridin-4-ol
Description
2-Hydroxymethyl-5-propoxy-pyridin-4-ol is a pyridine derivative characterized by three distinct substituents on its aromatic ring:
- Position 2: A hydroxymethyl group (-CH₂OH), contributing hydrogen-bonding capacity and polarity.
- Position 4: A hydroxyl group (-OH), enhancing acidity and solubility in polar solvents.
- Position 5: A propoxy group (-OCH₂CH₂CH₃), introducing lipophilicity and steric bulk.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-propoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C9H13NO3/c1-2-3-13-9-5-10-7(6-11)4-8(9)12/h4-5,11H,2-3,6H2,1H3,(H,10,12) |
InChI Key |
OOMDPWYPCJYKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxymethyl vs. Methoxy at Position 2
- (4-Methoxypyridin-2-yl)-methanol shares the hydroxymethyl group at position 2 but replaces the target’s hydroxyl at position 4 with methoxy (-OCH₃).
Propoxy vs. Shorter Alkoxy/Methyl Groups at Position 5
- 2-Methoxy-5-methylpyridin-3-ol substitutes position 5 with methyl (-CH₃), which lacks the ether oxygen and chain length of propoxy. This reduces steric hindrance and lipophilicity compared to the target compound.
- 3-Amino-5-methoxypyridin-4-ol•2HCl uses methoxy at position 5, offering shorter chain length and lower hydrophobicity than propoxy.
Hydroxyl at Position 4 vs. Other Substituents
- The hydroxyl group at position 4 distinguishes the target compound from analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, which lacks substitution at position 4. This hydroxyl enhances acidity (pKa ~8–10 for pyridinols) and may improve metal-chelating capacity.
Hypothetical Property Implications
- Solubility : The target’s hydroxyl and hydroxymethyl groups favor aqueous solubility, counterbalanced by the propoxy group’s hydrophobicity.
- Acidity : Position 4 hydroxyl likely renders the compound more acidic than methoxy-substituted analogs.
- Bioactivity : Propoxy’s lipophilicity may enhance membrane permeability compared to shorter-chain derivatives.
Notes
Evidence Limitations: The Catalog of Pyridine Compounds (2017) provides structural data but lacks experimental properties (e.g., spectroscopic, thermodynamic).
Research Gaps : Experimental studies on solubility, stability, and bioactivity are needed to validate hypotheses derived from structural comparisons.
Diverse Substituent Effects: Minor changes in substituent position or chain length (e.g., methoxy vs. propoxy) can significantly alter physicochemical and biological profiles, warranting systematic investigation.
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